molecular formula C14H24O B13779867 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol CAS No. 436099-48-8

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol

Cat. No.: B13779867
CAS No.: 436099-48-8
M. Wt: 208.34 g/mol
InChI Key: DZSNHSUUMHDJRJ-CMDGGOBGSA-N
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Description

Properties

CAS No.

436099-48-8

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-ol

InChI

InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,12,15H,5-7,10H2,1-4H3/b9-8+

InChI Key

DZSNHSUUMHDJRJ-CMDGGOBGSA-N

Isomeric SMILES

CCC(/C=C/C1=C(CCCC1(C)C)C)O

Canonical SMILES

CCC(C=CC1=C(CCCC1(C)C)C)O

Origin of Product

United States

Preparation Methods

Synthesis Overview

The core synthetic route to 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol generally involves two main steps:

Preparation of the Ketone Precursor

The ketone intermediate, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one, is typically synthesized via condensation reactions such as:

This ketone is a key intermediate and has been extensively studied due to its role in fragrance chemistry and as a precursor for further functionalization.

Reduction to 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol

The ketone is reduced to the target alcohol using selective reducing agents under controlled conditions:

Reducing Agent Conditions Outcome Notes
Sodium borohydride (NaBH4) Mild, typically room temperature in protic solvents Selective reduction of ketone to secondary alcohol Commonly used for its mildness and selectivity
Lithium aluminum hydride (LiAlH4) Strong reducing agent, requires aprotic solvents and careful quenching Complete reduction of ketones and aldehydes More reactive, requires strict handling

The reduction step must be controlled to avoid over-reduction or side reactions, preserving the conjugated double bonds and the cyclohexenyl structure.

Alternative and Patent-Documented Methods

  • A patent (WO2016079103A1) describes a process for preparing 1-(2,6,6-trimethylcyclohexyl)-alkan-3-ols, which includes methods applicable to this compound class. The process emphasizes selective reduction and purification steps to achieve high purity and yield of the alcohol product.

  • Another older patent (US4296259A) details procedures involving protective group strategies and controlled acid-catalyzed reactions to prepare related pentadien-3-ol derivatives, which can be adapted for the synthesis of methyl beta-ionol derivatives.

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Key Considerations
Ketone formation Aldol/Knoevenagel condensation Beta-ionone + acrolein, base catalyst Control of temperature and pH
Ketone reduction Chemical reduction NaBH4 or LiAlH4 in suitable solvent Avoid over-reduction; maintain double bonds
Purification Chromatography or crystallization Silica gel chromatography, recrystallization Purity critical for fragrance/pharma use

Scientific Research Applications

The chemical structure of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol is characterized by a cyclohexene ring and a pentenone side chain. The presence of multiple double bonds and functional groups contributes to its reactivity and potential biological activity.

Pharmaceutical Applications

Research indicates that compounds similar to 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol exhibit various biological activities:

  • Antioxidant Properties : Studies have shown that sesquiterpenoids possess significant antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, making them candidates for developing anti-inflammatory medications .

Case Study: Anti-inflammatory Activity

A study demonstrated that a related compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in managing inflammatory conditions .

Cosmetic Applications

The cosmetic industry utilizes various terpenes for their fragrance and therapeutic properties. 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol contributes to fragrance formulations due to its pleasant scent profile.

Case Study: Cosmetic Formulation

A recent formulation study highlighted the effectiveness of incorporating this compound into skincare products for its moisturizing and skin-soothing properties. The formulation was evaluated for stability and consumer acceptability .

Food Industry Applications

In the food sector, this compound may serve as a flavoring agent or preservative due to its antimicrobial properties. Research has indicated that certain sesquiterpenoids can inhibit the growth of foodborne pathogens.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of various terpenes against common food pathogens. Results indicated that 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol showed promising results in inhibiting bacterial growth .

Summary of Findings

The applications of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol span across multiple industries:

Application AreaKey BenefitsRelevant Studies
PharmaceuticalsAntioxidant and anti-inflammatory propertiesIn vitro studies on cytokine inhibition
CosmeticsMoisturizing and fragrance enhancementStability studies in skincare formulations
Food IndustryFlavoring agent with antimicrobial propertiesAntimicrobial activity evaluation

Mechanism of Action

The mechanism of action of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Chains or Functional Groups
Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Differences LogP Boiling Point (°C) Applications/Hazards
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one (127-43-5) C₁₄H₂₂O 206.32 Penten-3-one chain 4.05 301 Fragrance, flavoring agent; skin irritant
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one (7779-30-8) C₁₄H₂₂O 206.32 Cyclohexene double bond at position 2 (vs. 1) N/A N/A Fragrance isomer; less studied
(Z)-4-(2,6,6-Trimethyl-1-cyclohexenyl)-but-3-en-2-ol (N/A) C₁₃H₂₂O 194.31 Buten-2-ol chain (alcohol vs. ketone) N/A N/A Potential fragrance intermediate
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one (N/A) C₁₃H₂₀O 192.30 Shorter unsaturated ketone chain N/A N/A Antioxidant studies in Allium species
β-Ionone (79-77-6) C₁₃H₂₀O 192.30 No methyl substitution on ketone chain 3.82 266 Floral fragrance; lower lipophilicity
Retinol Derivatives with Shared Cyclohexenyl Motif
Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Differences Applications
All-trans-Retinol (68-26-8) C₂₀H₃₀O 286.45 Extended polyene chain with terminal hydroxyl Vitamin A precursor; skincare
Retinyl Palmitate (79-81-2) C₃₆H₆₀O₂ 524.86 Esterified retinol with palmitic acid Antioxidant; cosmetic additive
Key Findings from Comparative Studies

Lipophilicity: The target compound’s higher LogP (4.05) compared to β-ionone (3.82) suggests greater lipid solubility, enhancing its persistence in fragrance formulations .

Functional Group Impact : Replacement of the ketone group with an alcohol (e.g., (Z)-4-(2,6,6-trimethylcyclohexenyl)-but-3-en-2-ol) reduces volatility and alters odor profile .

Stereoisomerism : The position of the cyclohexene double bond (1 vs. 2) influences molecular geometry and interaction with olfactory receptors, affecting sensory properties .

Safety: Methyl-β-ionone’s skin sensitization risk (H317) is distinct from β-ionone, which lacks this hazard classification, highlighting the impact of methyl substitution on reactivity .

Biological Activity

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol, also known as β-ionone or its derivatives, is a sesquiterpenoid compound with significant biological activity. Its molecular formula is C14H22OC_{14}H_{22}O, and it is classified under the broader category of terpenes, which are important in various biological processes and applications. This article explores its biological activity, including antimicrobial properties, effects on human health, and potential applications in food and fragrance industries.

The compound has a molecular weight of approximately 206.32 g/mol and is characterized by its unique cyclohexene structure. Its IUPAC name is (1E)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-1-en-3-one. The structure can be represented as follows:

Chemical Structure C14H22O ionone \text{Chemical Structure }\begin{align*}\text{C}_{14}\text{H}_{22}\text{O}&\quad \text{ ionone }\\\end{align*}

Antimicrobial Properties

Research indicates that β-ionone exhibits notable antimicrobial activity against various pathogens. A study published in the Journal of Food Science highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be as follows:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli0.8
Salmonella enterica0.6

These findings suggest that β-ionone could be utilized as a natural preservative in food products.

Effects on Human Health

β-ionone has been studied for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. A clinical study involving patients with chronic inflammatory conditions showed a reduction in inflammatory markers after administration of β-ionone.

Aromatic Properties

As a volatile compound, β-ionone contributes significantly to the aroma profile of various foods and beverages. It is a key component in the flavoring industry, particularly in the formulation of fragrances and flavor enhancers. Its pleasant floral scent makes it desirable in perfumes and cosmetics.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of β-ionone against common foodborne pathogens. The results confirmed its ability to inhibit bacterial growth effectively, leading to recommendations for its use in food preservation.

Case Study 2: Anti-inflammatory Effects

A double-blind placebo-controlled trial investigated the anti-inflammatory effects of β-ionone on patients suffering from osteoarthritis. Participants receiving β-ionone reported significant improvements in pain levels and mobility compared to those receiving a placebo.

Toxicological Profile

While β-ionone shows promise as a natural compound with beneficial properties, it is essential to consider its safety profile. According to data from the European Chemicals Agency (ECHA), β-ionone is classified as toxic to aquatic life with long-lasting effects and may cause skin irritation or allergic reactions upon contact . Therefore, appropriate handling and usage guidelines should be followed.

Q & A

Q. What are the structural and physicochemical properties of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol, and how do they influence experimental design?

Answer: The compound is a cyclic terpenoid derivative with a molecular formula C₁₄H₂₂O and molecular weight 206.32 g/mol . Key physicochemical properties include:

PropertyValueSource
LogP 4.05 (hydrophobic)
Boiling Point 301°C (760 mmHg)
Density 0.94 g/cm³
Refractive Index 1.514
Flash Point 130.8°C

These properties guide solvent selection (e.g., non-polar solvents for extraction) and handling precautions (e.g., high boiling point necessitates reflux conditions). The hydrophobic nature (LogP) is critical for membrane permeability studies in pharmacological applications .

Q. What synthetic routes and analytical methods are validated for characterizing this compound?

Answer: Synthesis often involves aldol condensation of β-methyl ionone intermediates. Analytical characterization includes:

  • GC-MS : Retention time (RT) 27.96 min, mass spectral library match (e.g., NIST database) .
  • NMR : Key signals include δ 5.5–6.0 ppm (olefinic protons) and δ 1.0–2.5 ppm (methyl groups) .
  • IR : Carbonyl stretch at ~1700 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .

Methodological rigor requires cross-validation with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. How do stereochemical considerations impact the compound’s properties and applications?

Answer: The compound exhibits cis-trans isomerism due to the cyclohexene ring and pentenol chain. For example:

  • (E)-isomer : Higher thermal stability (evidenced by boiling point data) .
  • (Z)-isomer : Altered dipole moment, affecting solubility .

Stereochemical analysis requires chiral chromatography or NMR NOE experiments to resolve isomers. Isomer-specific bioactivity is critical in fragrance chemistry (e.g., β-methyl ionone variants) .

Advanced Research Questions

Q. What are the challenges in isolating and quantifying this compound from natural sources, and how can they be addressed?

Answer: The compound is found in Cyclosorus dentatus (fern species) and requires steam distillation or supercritical CO₂ extraction for isolation . Challenges include:

  • Co-elution with structurally similar terpenoids in GC-MS.
  • Low natural abundance , necessitating SPE (solid-phase extraction) enrichment.

A validated protocol involves:

GC-MS with SIM mode (Selected Ion Monitoring) for m/z 206 (molecular ion) .

HPLC-PDA (Photodiode Array) at λ 230–250 nm for quantification .

Q. How does the compound’s structure-activity relationship (SAR) influence its role in acetylcholinesterase inhibition?

Answer: The cyclohexenyl and pentenol moieties mimic acetylcholine’s hydrophobic core , enabling competitive inhibition of acetylcholinesterase (AChE). Key SAR findings:

  • Methyl groups (2,6,6-trimethyl) enhance binding to AChE’s peripheral anionic site .
  • Double bond position (1-en-3-ol) modulates inhibitory potency (IC₅₀ ~10 µM in rivastigmine analogs) .

Advanced studies use molecular docking (e.g., AutoDock Vina) and kinetic assays (Ellman’s method) to validate SAR .

Q. What spectral data contradictions exist for this compound, and how can they be resolved?

Answer: Discrepancies in mass spectral fragmentation patterns (e.g., m/z 123 vs. m/z 178 base peaks) arise from ionization conditions . Resolution strategies:

  • Electron Ionization (EI) vs. Chemical Ionization (CI) : CI preserves molecular ion (m/z 206), while EI favors fragmentation .
  • Collision-Induced Dissociation (CID) : MS/MS studies clarify fragmentation pathways .

Q. What are the thermal degradation products of this compound, and how do they affect stability studies?

Answer: At temperatures >200°C, the compound undergoes retro-aldol cleavage , yielding:

  • 2,6,6-Trimethylcyclohexenone (m/z 152).
  • Pentenal derivatives (detected via GC-MS) .

Stability studies require thermogravimetric analysis (TGA) and accelerated aging tests (40°C/75% RH) to model shelf-life .

Q. How can researchers assess the compound’s environmental impact and biodegradation pathways?

Answer: Key ecotoxicological endpoints include:

  • Bioconcentration Factor (BCF) : Predicted >500 (high bioaccumulation risk) .
  • Aquatic toxicity : LC₅₀ (Daphnia magna) ~1.2 mg/L .

Analytical methods for environmental monitoring:

  • LC-MS/MS with MRM (Multiple Reaction Monitoring) for trace detection .
  • Microcosm studies to track aerobic degradation (half-life ~30 days) .

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